molecular formula C22H26FN3O3 B2640628 N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-71-2

N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2640628
CAS RN: 941976-71-2
M. Wt: 399.466
InChI Key: LOAJVKOYUDTDIX-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as EFMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic approach for di- and mono-oxalamides, potentially including structures related to the specified compound, showcasing the diversity and utility of oxalamide derivatives in chemical synthesis and potential applications in materials science and pharmaceuticals (Mamedov et al., 2016).

Neurokinin-1 Receptor Antagonism

  • Research on neurokinin-1 receptor antagonists suggests the therapeutic potential of related morpholinoethyl structures in treating conditions like emesis and depression, indicating a broader pharmacological significance of morpholinoethyl derivatives (Harrison et al., 2001).

Biological Activity and Drug Development

  • A study on 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlights its remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, showcasing the potential of morpholine derivatives in developing new antimicrobial agents (Mamatha S.V et al., 2019).

Complexation and Molecular Interactions

  • The complexation behaviors of morpholine derivatives with metals, as demonstrated in studies, reveal the capacity for creating novel metal complexes that could have implications in catalysis, materials science, and potentially in medicinal chemistry (Singh et al., 2000).

Chiral Intermediate Synthesis

  • Efficient synthesis techniques for chiral intermediates of pharmaceutical relevance, involving morpholine structures, indicate the importance of such derivatives in streamlining drug synthesis pathways, potentially including the synthesis of compounds similar to the one (Wang, 2015).

Antiferromagnetic Exchange and Magnetic Materials

  • The promotion of antiferromagnetic exchange in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands, involving structures that could be related to the query compound, underscores the role of such compounds in the development of new magnetic materials (Weheabby et al., 2018).

Fluorescent Complexes and Imaging

  • Formation of fluorescent complexes by morpholine derivatives for imaging living cells, highlighting the utility of morpholine-based structures in the design of new imaging agents for biological research (Geue et al., 2003).

Mechanism of Action

Target of Action

A structurally similar compound has been reported to act as a potent triple-acting pparα, -γ, and -δ agonist . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

If it shares a similar mechanism with the structurally related compound, it might interact with PPARs, leading to changes in gene expression . This interaction could potentially influence various biological processes, including lipid metabolism and glucose homeostasis.

Biochemical Pathways

Ppar agonists are known to modulate several metabolic pathways, including fatty acid oxidation, lipogenesis, and glucose metabolism . The compound’s effect on these pathways could lead to downstream effects on energy homeostasis and metabolic health.

Result of Action

If it acts as a ppar agonist, it could potentially influence a range of cellular processes, including lipid and glucose metabolism, inflammation, and cell differentiation .

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-2-16-5-3-4-6-19(16)25-22(28)21(27)24-15-20(26-11-13-29-14-12-26)17-7-9-18(23)10-8-17/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAJVKOYUDTDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

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